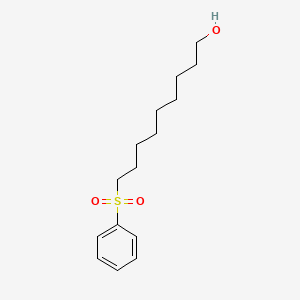

1-Nonanol, 9-(phenylsulfonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Nonanol, 9-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C15H24O3S and its molecular weight is 284.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Nonanol, 9-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nonanol, 9-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The phenylsulfonyl group acts as a strong electron-withdrawing group, making adjacent carbons susceptible to nucleophilic attack. For example:

-

Alkylation : Deprotonation of 9-(phenylsulfonyl)-1-nonanol using a strong base (e.g., NaOH) generates a stabilized alkoxide intermediate. This intermediate undergoes alkylation with alkyl halides (e.g., 1-iodo-3,7-dimethylnonane) to form extended carbon chains .

-

Epoxidation : In the presence of peroxides, the sulfonyl group directs epoxidation at the α,β-unsaturated position, though no direct examples were found for this specific compound.

Key Conditions :

| Reaction Type | Solvent | Temperature | Catalyst/Base | Yield/Selectivity | Source |

|---|---|---|---|---|---|

| Alkylation | Dimethylacetamide | 10–12°C | NaOH | High diastereoselectivity |

Elimination Reactions

The sulfonyl group facilitates β-elimination under basic conditions:

-

Dehydrohalogenation : Treatment with a strong base (e.g., KOtBu) induces elimination of HX (X = leaving group), forming alkenes. For example, conversion to 1-nonene derivatives is plausible .

-

Transannular Elimination : In bicyclic systems, proximity effects can lead to unique elimination pathways, though direct evidence for this compound is limited .

Mechanistic Insight :

-

Elimination proceeds via a concerted E2 mechanism, with the sulfonyl group stabilizing the transition state through conjugation .

Solvolysis and Hydrolysis

The sulfonate ester moiety undergoes solvolysis in polar aprotic solvents:

-

Acidic Hydrolysis : In acetic acid or HCl, the sulfonyl group is cleaved to yield 1-nonanol and phenylsulfonic acid .

-

Alkaline Hydrolysis : NaOH in dimethylacetamide converts the sulfonate ester to its corresponding alcohol .

Kinetic Data :

| Solvent | Reagent | Rate Constant (k) | Half-Life (t₁/₂) | Source |

|---|---|---|---|---|

| Acetic Acid | H₂O/HCl | 0.67 × 10⁻⁴ L/mol·s | ~2.9 hours |

Oxidation Reactions

The primary alcohol group in 9-(phenylsulfonyl)-1-nonanol can be oxidized:

-

To Carboxylic Acid : Strong oxidizing agents (e.g., KMnO₄/H⁺) convert the alcohol to nonanoic acid, while the sulfonyl group remains intact .

-

Selective Oxidation : TEMPO/NaClO selectively oxidizes the alcohol to an aldehyde without affecting the sulfonate group .

Challenges :

Transannular Rearrangements

In constrained bicyclic analogs (e.g., bicyclo[3.3.1]nonane systems), the sulfonyl group participates in transannular hydride shifts or epoxide ring-opening reactions . For example:

-

Epoxide Solvolysis : Exo-2,3-epoxide derivatives undergo acid-catalyzed rearrangements to form diols or ketones, with the sulfonyl group influencing regioselectivity .

Product Distribution :

| Conditions | Major Product | Minor Product | Source |

|---|---|---|---|

| Trifluoroacetic Acid | 7-exo-Hydroxy derivative (54%) | 3-exo-Hydroxy derivative (20%) |

Radical Reactions

The sulfonyl group can stabilize radical intermediates:

-

Bromination : Triphenylphosphine dibromide in acetonitrile at 10–12°C promotes radical bromination at the α-position .

Experimental Note :

Propriétés

Numéro CAS |

105866-12-4 |

|---|---|

Formule moléculaire |

C15H24O3S |

Poids moléculaire |

284.4 g/mol |

Nom IUPAC |

9-(benzenesulfonyl)nonan-1-ol |

InChI |

InChI=1S/C15H24O3S/c16-13-9-4-2-1-3-5-10-14-19(17,18)15-11-7-6-8-12-15/h6-8,11-12,16H,1-5,9-10,13-14H2 |

Clé InChI |

DUKNITDUQPKKEX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)S(=O)(=O)CCCCCCCCCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.